molecular formula C11H23NO2 B12648486 Methyl 3-(dipropylamino)-2-methylpropionate CAS No. 31084-17-0

Methyl 3-(dipropylamino)-2-methylpropionate

Cat. No.: B12648486
CAS No.: 31084-17-0
M. Wt: 201.31 g/mol
InChI Key: VGUXUBAHVQOINX-UHFFFAOYSA-N
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Description

Methyl 3-(dipropylamino)-2-methylpropionate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a propionate backbone, which is further substituted with a dipropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(dipropylamino)-2-methylpropionate typically involves the esterification of 3-(dipropylamino)-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(dipropylamino)-2-methylpropionate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The dipropylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles such as halides or amines under mild conditions.

Major Products

    Hydrolysis: 3-(dipropylamino)-2-methylpropanoic acid and methanol.

    Reduction: 3-(dipropylamino)-2-methylpropanol.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

Methyl 3-(dipropylamino)-2-methylpropionate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(dipropylamino)-2-methylpropionate involves its interaction with specific molecular targets. The dipropylamino group can interact with various receptors or enzymes, leading to changes in their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(diethylamino)-2-methylpropionate
  • Methyl 3-(dimethylamino)-2-methylpropionate
  • Ethyl 3-(dipropylamino)-2-methylpropionate

Uniqueness

Methyl 3-(dipropylamino)-2-methylpropionate is unique due to the presence of the dipropylamino group, which imparts specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

31084-17-0

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

methyl 3-(dipropylamino)-2-methylpropanoate

InChI

InChI=1S/C11H23NO2/c1-5-7-12(8-6-2)9-10(3)11(13)14-4/h10H,5-9H2,1-4H3

InChI Key

VGUXUBAHVQOINX-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC(C)C(=O)OC

Origin of Product

United States

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